molecular formula C13H7ClN4O4S B10993116 6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide

6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B10993116
M. Wt: 350.74 g/mol
InChI Key: FBSSRYVMSYRDAD-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 6th position, a hydroxy group at the 4th position, and a carboxamide group at the 3rd position. Additionally, it features a 5-nitro-1,3-thiazol-2-yl moiety attached to the nitrogen of the carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Hydroxylation: The hydroxyl group at the 4th position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).

    Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as 5-nitro-1,3-thiazol-2-amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

    Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Bind to DNA: The quinoline core allows the compound to intercalate into DNA, interfering with DNA replication and transcription.

    Generate Reactive Oxygen Species (ROS): The nitro group can undergo redox cycling, leading to the generation of ROS, which can induce oxidative stress and cell death.

Comparison with Similar Compounds

6-chloro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide can be compared with other similar compounds, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Nitrofurantoin: An antibiotic with a nitro group and a heterocyclic core, used to treat urinary tract infections.

    Quinoline-3-carboxamide Derivatives: Other derivatives with varying substituents that exhibit different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H7ClN4O4S

Molecular Weight

350.74 g/mol

IUPAC Name

6-chloro-N-(5-nitro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H7ClN4O4S/c14-6-1-2-9-7(3-6)11(19)8(4-15-9)12(20)17-13-16-5-10(23-13)18(21)22/h1-5H,(H,15,19)(H,16,17,20)

InChI Key

FBSSRYVMSYRDAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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